molecular formula C20H20F2N4O B2896046 1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034552-03-7

1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2896046
CAS No.: 2034552-03-7
M. Wt: 370.404
InChI Key: WBSUWHXWWGUXFH-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(2-(3,5-Dimethyl-4-Phenyl-1H-Pyrazol-1-yl)Ethyl)Urea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorophenyl group, a pyrazolyl group, and a urea moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group and the pyrazolyl group. These intermediates are then combined under specific reaction conditions to form the final urea compound. Common reagents used in these reactions include various halogenating agents, bases, and coupling reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other urea derivatives and pyrazolyl compounds. Similar compounds may include:

  • Urea derivatives: Other urea-based compounds with different substituents.

  • Pyrazolyl compounds: Compounds containing the pyrazolyl group with various functional groups.

These comparisons highlight the uniqueness of 1-(2,6-Difluorophenyl)-3-(2-(3,5-Dimethyl-4-Phenyl-1H-Pyrazol-1-yl)Ethyl)Urea and its potential for diverse applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O/c1-13-18(15-7-4-3-5-8-15)14(2)26(25-13)12-11-23-20(27)24-19-16(21)9-6-10-17(19)22/h3-10H,11-12H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSUWHXWWGUXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NC2=C(C=CC=C2F)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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